molecular formula C15H12N2OS B2642343 (Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide CAS No. 306312-59-4

(Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide

Cat. No. B2642343
CAS RN: 306312-59-4
M. Wt: 268.33
InChI Key: UHCRPGWVHXKQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as thiophenes, which are commonly used in the synthesis of various organic molecules. BTCP is of particular interest due to its ability to modulate the activity of certain neurotransmitters in the brain, which has led to its investigation as a potential therapeutic agent for a range of neurological disorders.

Mechanism of Action

(Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide exerts its effects on neurotransmitter activity by binding to and inhibiting the activity of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This leads to an increase in the levels of dopamine and norepinephrine in the brain, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide are complex and not fully understood. However, it has been shown to have a range of effects on behavior and mood, including increased locomotor activity, decreased anxiety, and decreased depression-like behavior. It has also been shown to have potential as a treatment for addiction, due to its ability to modulate the activity of the brain's reward system.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide as a research tool is its ability to modulate the activity of specific neurotransmitters in the brain. This makes it a valuable tool for investigating the role of these neurotransmitters in behavior and mood. However, there are also limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on (Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide. One area of interest is the development of more selective DAT and NET inhibitors, which could be used to investigate the specific roles of these transporters in behavior and mood. Another area of interest is the investigation of (Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide as a potential treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is interest in exploring the potential use of (Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide as a research tool in other fields, such as pharmacology and toxicology.

Synthesis Methods

(Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide can be synthesized using a variety of methods, including the reaction of benzyl cyanide with thiophene-2-carboxylic acid, followed by the addition of prop-2-enamide. Alternatively, it can be synthesized via the reaction of benzyl cyanide with 3-thiophen-2-ylacrylic acid, followed by the addition of prop-2-enamide. Both of these methods have been used successfully to produce (Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide in high yields and purity.

Scientific Research Applications

(Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This has led to its investigation as a potential treatment for a range of neurological disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCRPGWVHXKQNI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide

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